molecular formula C22H22Cl2N2O2 B2786420 (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide CAS No. 185114-13-0

(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide

Cat. No.: B2786420
CAS No.: 185114-13-0
M. Wt: 417.33
InChI Key: AKZCYMJHKNIHNY-DEDYPNTBSA-N
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Description

(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a cyclohexyl group, a dichlorophenyl group, and a phenylprop-2-enamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are Botulinum neurotoxin type A and BoNT/A . These targets are produced by the bacterium Clostridium botulinum , which is known to cause botulism, a serious illness that can lead to paralysis.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their function . This could result in changes to the cellular processes controlled by these targets, potentially leading to therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The reaction between 2,4-dichlorobenzoyl chloride and cyclohexylamine in the presence of a base such as triethylamine to form N-cyclohexyl-2,4-dichlorobenzamide.

    Knoevenagel Condensation: The condensation of the resulting amide with cinnamaldehyde in the presence of a base like piperidine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enoic acid
  • methyl (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(phenylamino)prop-2-enoate

Comparison: Compared to similar compounds, (2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

IUPAC Name

2,4-dichloro-N-[(E)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O2/c23-16-11-12-18(19(24)14-16)21(27)26-20(13-15-7-3-1-4-8-15)22(28)25-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,25,28)(H,26,27)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZCYMJHKNIHNY-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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